Methyl 2-(butan-2-ylsulfanyl)acetate
Description
Methyl 2-(butan-2-ylsulfanyl)acetate is an organic compound characterized by a methyl ester group and a butan-2-ylsulfanyl (sec-butylthio) substituent. Thioether-containing esters like this are often employed as intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their reactivity and ability to act as sulfur-based building blocks. The sulfanyl group (C–S–C) contributes to its lipophilicity and nucleophilic reactivity, distinguishing it from oxidized analogs like sulfoxides or sulfones.
Properties
IUPAC Name |
methyl 2-butan-2-ylsulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2S/c1-4-6(2)10-5-7(8)9-3/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKUOPJPFSYINJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(butan-2-ylsulfanyl)acetate typically involves the reaction of butan-2-thiol with methyl bromoacetate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
CH3CH2CH(CH3)SH+BrCH2COOCH3→CH3CH2CH(CH3)SCH2COOCH3+NaBr
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(butan-2-ylsulfanyl)acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The acetate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted acetates.
Scientific Research Applications
Methyl 2-(butan-2-ylsulfanyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(butan-2-ylsulfanyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects.
Comparison with Similar Compounds
Ethyl 2-(butane-2-sulfonyl)acetate (CAS 87084-03-5)
- Molecular Formula : C₈H₁₆O₄S
- Key Features : Contains a sulfonyl (–SO₂–) group instead of sulfanyl, and an ethyl ester.
- Synthesis : Likely derived from sulfonation of the corresponding thiol or oxidation of a sulfanyl precursor.
- Properties : The sulfonyl group increases polarity and oxidative stability compared to sulfanyl analogs. Such compounds are explored in agrochemical and pharmaceutical research due to their enhanced electrophilicity.
2-Methoxyethyl 2-sulfanylacetate (CAS 165747-32-0)
- Molecular Formula : C₅H₁₀O₃S
- Key Features : Features a methoxyethyl ester and a sulfanyl group.
- Applications: Used in polymer chemistry and as a thiol-containing monomer for functional materials. The methoxy group improves solubility in polar solvents.
Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate
- Molecular Formula : C₁₃H₁₄O₄S
- Key Features : Incorporates a benzofuran ring, bromo substituent, and methylsulfinyl group.
- Synthesis : Prepared via oxidation of the sulfanyl precursor with 3-chloroperoxybenzoic acid.
- Properties : The sulfinyl group (–SO–) enhances hydrogen-bonding capacity, stabilizing crystal structures through O–H⋯O and C–H⋯C interactions. Bromine adds steric bulk, influencing biological activity.
Sulfanyl vs. Sulfonyl/Sulfinyl Groups
- Sulfanyl (–S–) : Imparts nucleophilicity and moderate lipophilicity. Ideal for thiol-ene click chemistry or as a reducing agent.
- Sulfonyl (–SO₂–) : Highly electron-withdrawing, increasing stability and resistance to nucleophilic attack. Common in sulfonamide drugs.
- Sulfinyl (–SO–) : Intermediate oxidation state; participates in hydrogen bonding, enhancing crystallinity.
Ester Group Variations
- Methyl vs. Ethyl Esters : Methyl esters (e.g., target compound) typically exhibit higher volatility, while ethyl esters (e.g., Ethyl 2-phenylacetoacetate) offer better solubility in organic solvents.
- Complex Esters : Methoxyethyl or benzyl-containing esters (e.g., methyl 2-[2-(benzylsulfamoyl)phenyl]acetate) introduce steric hindrance and functional diversity, broadening applications in drug design.
Crystallographic and Stability Profiles
Compounds like Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate exhibit stable crystal structures due to intermolecular hydrogen bonds (O–H⋯O) and π-π interactions. In contrast, sulfanyl analogs without aromatic systems (e.g., Methyl 2-(butan-2-ylsulfanyl)acetate) may rely on weaker van der Waals forces, affecting melting points and solubility.
Data Table: Comparative Analysis of Key Compounds
Biological Activity
Methyl 2-(butan-2-ylsulfanyl)acetate is a compound with significant potential in various biological applications, including antimicrobial and anti-inflammatory activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a sulfanyl group that can interact with biological molecules, enhancing its potential as a therapeutic agent. The ester functional group allows for hydrolysis, releasing active metabolites that may exert biological effects. Its unique structure positions it as a candidate for further pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can inhibit specific enzymes or receptors involved in disease processes. The compound's ester group can also be hydrolyzed to release biologically active components, enhancing its therapeutic efficacy.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or function.
Anti-inflammatory Effects
In addition to antimicrobial properties, this compound has shown promise in anti-inflammatory applications. Studies have indicated that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This effect could be beneficial in treating conditions characterized by chronic inflammation.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Methyl 2-(butan-2-ylthio)acetate | Antimicrobial, anti-inflammatory | Covalent bonding with proteins |
| Suprofen | Nonsteroidal anti-inflammatory | Inhibition of cyclooxygenase enzymes |
| Articaine | Local anesthetic | Sodium channel blockade |
This compound stands out due to its dual action as both an antimicrobial and anti-inflammatory agent, which is not commonly found in other compounds within its class.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting strong antimicrobial potential.
- Anti-inflammatory Activity : In a model of induced inflammation, treatment with this compound resulted in a decrease in edema and inflammatory markers compared to control groups. This supports its potential use in managing inflammatory diseases.
- Toxicological Assessment : Safety evaluations showed that the compound exhibited low toxicity levels in vitro, making it a viable candidate for further development into therapeutic agents without significant adverse effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
